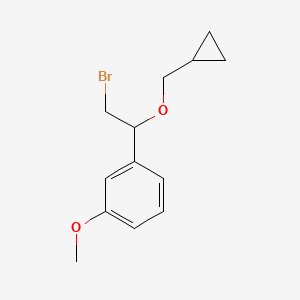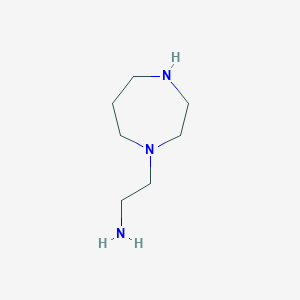
2-Carbamoylthiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, known for its aromaticity and significant reactivity due to the presence of the thiazole ring. The compound has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamoyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with carbamoylating agents. One common method includes the reaction of 2-aminothiazole with carbon dioxide under high pressure and temperature to form the desired product. Another approach involves the use of thiourea and α-haloketones, followed by cyclization and subsequent functional group transformations to yield the final compound.
Industrial Production Methods
Industrial production of 2-carbamoyl-1,3-thiazole-5-carboxylic acid often employs large-scale batch reactors where the reactants are combined under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and yield. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Carbamoyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-carbamoyl-1,3-thiazole-5-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of biochemical pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminothiazole-5-carboxylic acid
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-Carbamoyl-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups that allow for a wide range of chemical modifications. This versatility makes it a valuable compound in the synthesis of various derivatives with potential biological activities.
Properties
Molecular Formula |
C5H4N2O3S |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
2-carbamoyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1H,(H2,6,8)(H,9,10) |
InChI Key |
OSTPWHDEBJXFBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





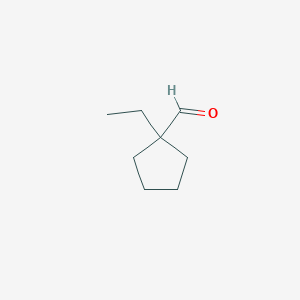

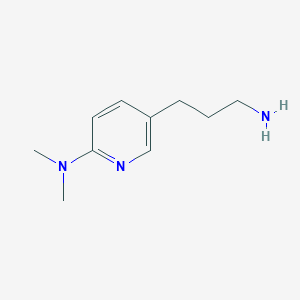




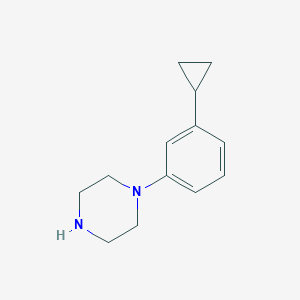
![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)
